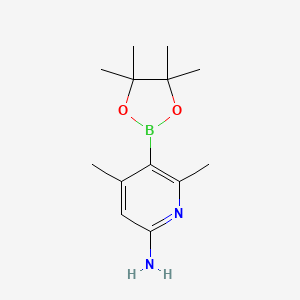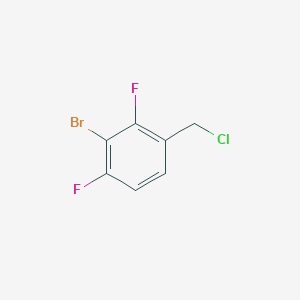
3-Bromo-2,4-difluorobenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-difluorobenzyl chloride is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-difluorobenzyl chloride typically involves the halogenation of a benzene derivative. One common method is the bromination of 2,4-difluorotoluene followed by chlorination at the benzylic position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus trichloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like tetrahydrofuran (THF) and catalysts may be employed to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzylic position can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The bromine atom can be reduced to form 2,4-difluorobenzyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products like 3-amino-2,4-difluorobenzyl chloride or 3-alkoxy-2,4-difluorobenzyl chloride.
Oxidation: Products like 3-bromo-2,4-difluorobenzaldehyde or 3-bromo-2,4-difluorobenzoic acid.
Reduction: Products like 2,4-difluorobenzyl chloride.
Aplicaciones Científicas De Investigación
3-Bromo-2,4-difluorobenzyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of chemokine antagonists.
Material Science: It is used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4-difluorobenzyl chloride in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of electron-withdrawing fluorine atoms can stabilize the transition state, facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2,4-difluorobenzyl alcohol
- 2,3-Difluorobenzyl bromide
- 3-Bromo-4-fluorobenzyl chloride
Uniqueness
3-Bromo-2,4-difluorobenzyl chloride is unique due to the combination of bromine, fluorine, and chlorine atoms on the benzene ring. This unique substitution pattern imparts specific reactivity and properties, making it valuable in specialized applications .
Propiedades
Fórmula molecular |
C7H4BrClF2 |
|---|---|
Peso molecular |
241.46 g/mol |
Nombre IUPAC |
3-bromo-1-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
Clave InChI |
PPBGVNNEJSLPIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCl)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



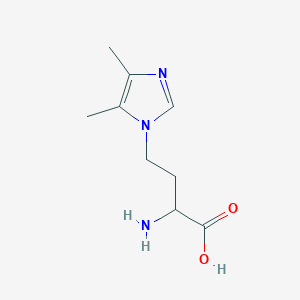
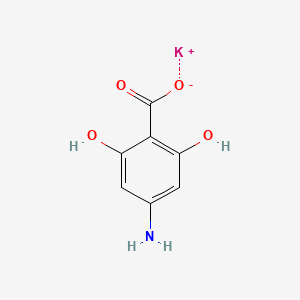
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
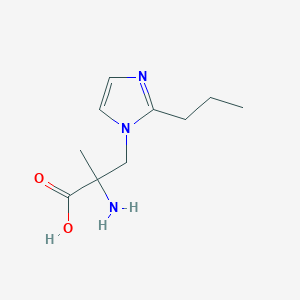


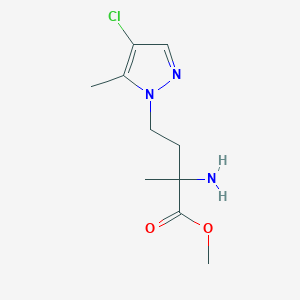
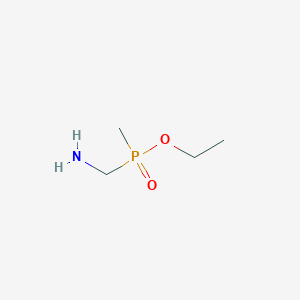
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
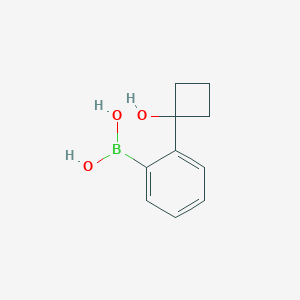
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
